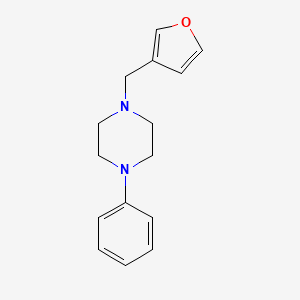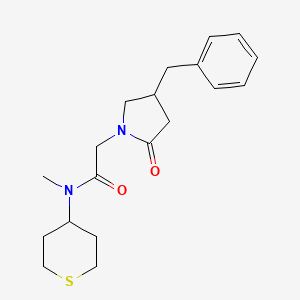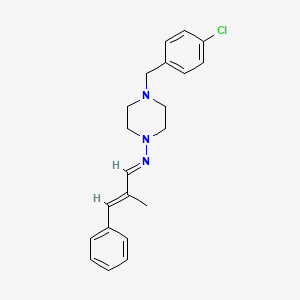
1-(3-furylmethyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-furylmethyl)-4-phenylpiperazine is a compound of interest in the realm of organic chemistry, particularly in the synthesis and study of phenylpiperazine derivatives. These compounds have garnered attention for their diverse chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of phenylpiperazine derivatives, including those similar to 1-(3-furylmethyl)-4-phenylpiperazine, often involves electrochemical methods or reactions with specific reagents to introduce functional groups at desired positions. For instance, electrochemical oxidation in the presence of arylsulfinic acids has been explored for synthesizing new phenylpiperazine derivatives, offering a facile and environmentally friendly method (Nematollahi & Amani, 2011).
Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives can be characterized using various analytical techniques. The crystal structure of specific phenylpiperazine derivatives, for example, reveals how the molecules pack in the solid state, providing insights into their conformation and intermolecular interactions (Acta Crystallographica Section E: Structure Reports Online, 2010).
Chemical Reactions and Properties
Phenylpiperazine derivatives undergo a range of chemical reactions, leading to the formation of various compounds. These reactions include Michael type addition, electrochemical reactions in aqueous solutions, and reactions with nucleophiles or active methylene compounds. Such processes are crucial for the functionalization and diversification of phenylpiperazine-based compounds (Nematollahi & Amani, 2011).
Physical Properties Analysis
The physical properties of phenylpiperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The characterization of these properties is essential for understanding the compound's behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties of 1-(3-furylmethyl)-4-phenylpiperazine derivatives encompass their reactivity, stability, and interactions with other molecules. These properties are determined by the compound's functional groups and molecular geometry. Studies on the reactivity and stability of these compounds provide valuable information for their application in synthesis and drug design (Nematollahi & Amani, 2011).
科学的研究の応用
Anticonvulsant and Antidepressant Activities
Research has shown that certain derivatives of furylmethyl-phenylpiperazine exhibit significant anticonvulsant and antidepressant activities. For example, Küçükgüzel et al. (2004) synthesized a series of triazole derivatives, including compounds related to 1-(3-furylmethyl)-4-phenylpiperazine, and evaluated their anticonvulsant activity, finding that some derivatives provided protection in animal models at various doses. Similarly, Özdemir et al. (2007) synthesized furyl-pyrazoline derivatives and found that certain compounds reduced immobility times in animal models, indicating antidepressant activity (Küçükgüzel et al., 2004; Özdemir et al., 2007).
Synthesis and Reactivity
Shawali et al. (1990) explored the synthesis of N-phenyl-2-furohydrazonyl chloride, a precursor for synthesizing various furyl-pyrazoline derivatives. This research contributes to understanding the chemical pathways to synthesize compounds related to 1-(3-furylmethyl)-4-phenylpiperazine. Additionally, Nematollahi and Amani (2011) developed an electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing a novel approach to create compounds with potential biological activities (Shawali et al., 1990; Nematollahi & Amani, 2011).
Molecular Docking and Structure-Activity Relationships
Research into the binding mechanisms of phenylpiperazine derivatives, including structures similar to 1-(3-furylmethyl)-4-phenylpiperazine, has been conducted to understand their interactions with biological targets. Noureddine et al. (2021) combined quantum chemical calculations with molecular docking to investigate the molecular geometry and biological activities of a novel piperazine derivative. This research aids in understanding how these compounds might interact with biological receptors and enzymes (Noureddine et al., 2021).
特性
IUPAC Name |
1-(furan-3-ylmethyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-4-15(5-3-1)17-9-7-16(8-10-17)12-14-6-11-18-13-14/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUJXRYDQGBEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furylmethyl)-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5588118.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588138.png)
![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)
![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)
![1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)
![4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)
![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)
![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)